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molecular formula C10H14N2O4S B8417405 Dimethyl-[2-(4-nitro-benzenesulfonyl)-ethyl]-amine

Dimethyl-[2-(4-nitro-benzenesulfonyl)-ethyl]-amine

Cat. No. B8417405
M. Wt: 258.30 g/mol
InChI Key: RYJYRRXKKQRVQO-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

To a 0° C. solution of give N,N-dimethyl-N-{2-[(4-nitrophenyl)thio]ethyl}amine (0.50 g, 2.2 mmol) in methanol/tetrahydrofuran/water (33 mL, 1:1:1) is added dropwise an aqueous solution of OXONE®, monopersulfate compound (2.7 g, 9.5 mL). The reaction mixture is stirred for one week at room temperature and then quenched by the addition of an aqueous sodium hydrogen sulfite solution (3 g, 20 mL). The mixture is then basified to pH 8 with concentrated ammonium hydroxide and extracted 3× with dichloromethane. The combined extracts were washed with aqueous 5% sodium thiosulfite solution (100 mL) and water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give a golden oil, which solidified upon standing. The crude solid (0.31 g) is purified by flash chromatography (Isco 12 g Redi-Sep column, MeOH/CHCl3) to give dimethyl-[2-(4-nitro-benzenesulfonyl)-ethyl]-amine.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
monopersulfate
Quantity
9.5 mL
Type
reactant
Reaction Step One
Name
methanol tetrahydrofuran water
Quantity
33 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][S:5][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1.[OH:16]OS([O-])=O.[K+].CO.O1CCCC1.[OH2:29]>>[CH3:1][N:2]([CH3:15])[CH2:3][CH2:4][S:5]([C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1)(=[O:16])=[O:29] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN(CCSC1=CC=C(C=C1)[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
monopersulfate
Quantity
9.5 mL
Type
reactant
Smiles
Name
methanol tetrahydrofuran water
Quantity
33 mL
Type
reactant
Smiles
CO.O1CCCC1.O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for one week at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by the addition of an aqueous sodium hydrogen sulfite solution (3 g, 20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted 3× with dichloromethane
WASH
Type
WASH
Details
The combined extracts were washed with aqueous 5% sodium thiosulfite solution (100 mL) and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a golden oil, which
CUSTOM
Type
CUSTOM
Details
The crude solid (0.31 g) is purified by flash chromatography (Isco 12 g Redi-Sep column, MeOH/CHCl3)

Outcomes

Product
Name
Type
product
Smiles
CN(CCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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